Hexasodium;borate;phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexasodium borate phosphate is a compound that contains both borate and phosphate anions. It is distinct from borophosphates, where borate is linked to phosphate via a common oxygen atom. Hexasodium borate phosphate has a higher ratio of cations to the number of borates and phosphates compared to borophosphates

Méthodes De Préparation

Hexasodium borate phosphate can be synthesized using several methods:

High-Temperature Method: Ingredients are heated together at atmospheric pressure, resulting in anhydrous products.

Boron Flux Method: Ingredients such as ammonium phosphate and metal carbonate are dissolved in an excess of molten boric acid. This method allows for the controlled synthesis of borate phosphates with specific properties.

Analyse Des Réactions Chimiques

Hexasodium borate phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions due to the presence of borate and phosphate anions.

Substitution Reactions: It can undergo substitution reactions where one or more of its anions are replaced by other anions or molecules.

Common Reagents and Conditions: Reagents such as acids, bases, and other salts can be used in these reactions. Conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Applications De Recherche Scientifique

Hexasodium borate phosphate has several scientific research applications:

Optical Materials: Due to its unique crystal structure, it is used in the development of materials with desirable optical properties, such as wide transparency range and high optical damage threshold.

Thermoluminescence (TL) Materials: It is used in TL materials for applications in medical research, in vivo dosimetry, environmental dosimetry, and personal dosimetry.

Phosphor Materials: The compound is used as a host material for phosphors in various applications, including lasers and scintillators.

Industrial Fluids: It is used in the manufacture of industrial fluids such as antifreeze, brake fluids, lubricants, and water treatment chemicals.

Mécanisme D'action

The mechanism of action of hexasodium borate phosphate involves its ability to form dative bonds with nucleophiles due to the presence of boron. This allows it to participate in various biochemical and chemical processes. The compound can act as a co-factor for enzymes, participate in electron transfer, and play a role in the cytoskeleton structure . Its ability to form stable complexes with other molecules makes it useful in various applications, including drug delivery and medical adhesion .

Comparaison Avec Des Composés Similaires

Hexasodium borate phosphate can be compared with other similar compounds, such as:

Borate Derivatives: Compounds such as boric acid and boron nitride have different structures and properties but share some similarities in their chemical behavior.

Phosphate Compounds: Compounds like calcium phosphate and ammonium phosphate have different applications and properties but can undergo similar chemical reactions.

Hexasodium borate phosphate is unique due to its higher cation ratio and distinct anion structure, making it suitable for specific applications in optical materials, TL materials, and industrial fluids.

Propriétés

Formule moléculaire |

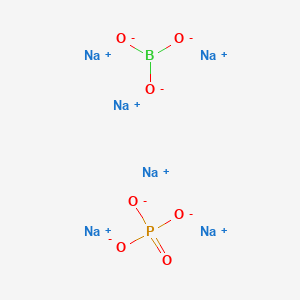

BNa6O7P |

|---|---|

Poids moléculaire |

291.72 g/mol |

Nom IUPAC |

hexasodium;borate;phosphate |

InChI |

InChI=1S/BO3.6Na.H3O4P/c2-1(3)4;;;;;;;1-5(2,3)4/h;;;;;;;(H3,1,2,3,4)/q-3;6*+1;/p-3 |

Clé InChI |

VRWZUHBJODTMPU-UHFFFAOYSA-K |

SMILES canonique |

B([O-])([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.